![molecular formula C8H9Cl2N B1416725 4-Chloroisoindoline hydrochloride CAS No. 924304-73-4](/img/structure/B1416725.png)
4-Chloroisoindoline hydrochloride
Overview
Description
4-Chloroisoindoline hydrochloride is a chemical compound with the CAS Number: 924304-73-4 . It has a molecular weight of 190.07 . It is a solid substance stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 4-Chloroisoindoline hydrochloride involves a reaction that is stirred at 60°C for 3 hours . The solvent is then removed and the residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution . The organic layer is separated and dried .Molecular Structure Analysis
The IUPAC name for 4-Chloroisoindoline hydrochloride is 4-chloroisoindoline hydrochloride . The InChI code is 1S/C8H8ClN.ClH/c9-8-3-1-2-6-4-10-5-7 (6)8;/h1-3,10H,4-5H2;1H . The InChI key is BHGGKDRWZHDWRI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chloroisoindoline hydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Plant Growth Regulation
4-Chloroindole-3-acetic acid (4-Cl-IAA), a related compound to 4-Chloroisoindoline, is a potent auxin (a plant growth hormone) used in various bioassays to understand the structural features of auxins required to induce plant growth. 4-Cl-IAA is naturally occurring in some plants and is used to study its function in normal plant growth and development, particularly in Pisum sativum and Vicia faba (Reinecke, 2004).
Organic Synthesis
The compound has been utilized in the field of organic synthesis. For instance, a study demonstrated the synthesis of 4-chloroindoles from 2,3-dichloroaniline derivatives and terminal alkynes using a palladium-dihydroxyterphenylphosphine catalyst. This process was significant for the one-pot synthesis of 2,4-disubstituted indoles, highlighting the compound's role in streamlining organic synthesis processes (Yamaguchi & Manabe, 2014).
Drug Discovery and Synthesis
In drug discovery and synthesis, 4,7-diaminoisoindoline-1,3-dione, a derivative of 4-Chloroisoindoline, was synthesized as part of a drug discovery program. This synthesis highlights the compound's relevance in the development of novel pharmaceuticals (Gnanasekaran, Rivera, & Bunce, 2018).
Analytical Chemistry
4-Chloroisoindoline and its derivatives have applications in analytical chemistry as well. A study developed an electrochemical method for determining low concentrations of 4-chloroaniline in antiseptic samples, showcasing the compound's use in quality control and safety assessment in pharmaceutical products (Castro et al., 2020).
Safety and Hazards
The safety information for 4-Chloroisoindoline hydrochloride indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 4-Chloroisoindoline hydrochloride are currently unknown. This compound is a derivative of isoindoline, a class of compounds known for their diverse biological activities . .
Biochemical Pathways
Isoindoline derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple pathways . .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . These properties could influence the bioavailability of 4-Chloroisoindoline hydrochloride, but more research is needed to confirm these predictions and fully understand the compound’s pharmacokinetics.
properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-isoindole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGGKDRWZHDWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655040 | |
Record name | 4-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
924304-73-4 | |
Record name | 4-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,3-dihydro-1H-isoindole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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